Hexadeca-1,7-diene
CAS No.: 125110-62-5
Cat. No.: VC20847675
Molecular Formula: C16H30
Molecular Weight: 222.41 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125110-62-5 |
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Molecular Formula | C16H30 |
Molecular Weight | 222.41 g/mol |
IUPAC Name | hexadeca-1,7-diene |
Standard InChI | InChI=1S/C16H30/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3,13,15H,1,4-12,14,16H2,2H3 |
Standard InChI Key | ZKGUVFWOQHIDON-UHFFFAOYSA-N |
SMILES | CCCCCCCCC=CCCCCC=C |
Canonical SMILES | CCCCCCCCC=CCCCCC=C |
Introduction
Physical and Chemical Properties
Molecular Information
Hexadeca-1,7-diene is characterized by its distinctive molecular structure and associated physical and chemical properties. The basic molecular properties are summarized in Table 1.
Table 1: Basic Molecular Properties of Hexadeca-1,7-diene
Property | Value |
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Molecular Formula | C₁₆H₃₀ |
Molecular Weight | 222.41 g/mol |
CAS Registry Number | 125110-62-5 |
IUPAC Name | Hexadeca-1,7-diene |
SMILES Notation | CCCCCCCCC=CCCCCC=C |
Structural Characteristics
The molecular structure of Hexadeca-1,7-diene features a 16-carbon chain with double bonds at positions 1 and 7. Research has confirmed the compound contains:
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45 total bonds
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15 non-hydrogen bonds
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2 double bonds (at positions 1 and 7)
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12 rotatable bonds, contributing to its conformational flexibility
This structural arrangement classifies it as a non-conjugated diene, as the double bonds are separated by multiple single bonds rather than being adjacent to each other. The non-conjugated nature influences its reactivity patterns and spectroscopic properties compared to conjugated dienes.
Physical Properties
The compound's calculated LogP value of 4.93 indicates its highly lipophilic nature, suggesting poor water solubility but good solubility in non-polar organic solvents . Based on its molecular structure and weight, Hexadeca-1,7-diene would exist as a colorless to pale yellow liquid at room temperature, following the pattern of similar long-chain alkenes and dienes.
Chemical Reactivity
Reactivity Patterns
Hexadeca-1,7-diene contains two distinct double bonds that exhibit different reactivity profiles due to their different positions in the carbon chain:
The terminal double bond (position 1):
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Demonstrates higher reactivity toward electrophilic addition reactions
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Experiences less steric hindrance
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Serves as a preferential site for selective functionalization
The internal double bond (position 7):
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Shows moderate reactivity as a more substituted alkene
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Experiences greater steric hindrance
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Exhibits different selectivity patterns in various catalytic processes
Characteristic Reactions
The non-conjugated diene structure of Hexadeca-1,7-diene predisposes it to undergo several classes of reactions characteristic of alkenes:
Addition Reactions
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Hydrogenation: Both double bonds can be reduced to form hexadecane, with potential for selective catalytic systems to target one double bond preferentially
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Halogenation: Addition of halogens (Cl₂, Br₂) to form dihalides
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Hydrohalogenation: Addition of hydrogen halides (HCl, HBr) following Markovnikov's rule
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Hydration: Formation of alcohols via acid-catalyzed pathways
Oxidation Reactions
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Epoxidation: Formation of epoxides at either or both double bonds
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Hydroxylation: Formation of diols using reagents like OsO₄ or KMnO₄
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Ozonolysis: Cleavage of double bonds to form aldehydes and ketones
Polymerization
The presence of two double bonds makes Hexadeca-1,7-diene potentially valuable in polymer chemistry:
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Ability to participate in free radical polymerization
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Potential for copolymerization with other monomers
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Capacity for cross-linking in polymer systems
Related Compounds and Comparative Analysis
Hexadecadienyl Derivatives
Significant research has focused on derivatives of hexadecadiene compounds, particularly those functioning as insect pheromones:
Pheromone Applications
Hexadecadien-1-ol and its derivatives (acetate and aldehyde) with a conjugated diene system have been identified from pheromone gland extracts of the persimmon fruit moth (Stathmopoda masinissa) . These compounds show characteristic mass spectral properties that distinguish them from other diene isomers:
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The alcohol and acetate showed base peaks at m/z 79 in GC-MS analysis
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The aldehyde produced a unique base peak at m/z 84, suggesting a 4,6-diene structure
(Z,E)-7,11-Hexadecadien-1-yl acetate
This compound functions as a lepidopteran pheromone critical for disrupting the mating behavior of the pink bollworm (Pectinophora gossypiella), a major pest in cotton agriculture. Its molecular formula is C₁₈H₃₂O₂ with a molecular weight of 280.44 g/mol.
Table 2: Comparison of Hexadeca-1,7-diene with Related Compounds
Compound | Molecular Formula | Key Structural Features | Notable Applications |
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Hexadeca-1,7-diene | C₁₆H₃₀ | Non-conjugated diene with double bonds at positions 1 and 7 | Potential in polymer chemistry |
(Z,E)-7,11-Hexadecadien-1-yl acetate | C₁₈H₃₂O₂ | Contains Z and E double bonds at positions 7 and 11 with acetate group | Insect pheromone for pest control |
4,6-Hexadecadienyl compounds | C₁₆H₂₈-₃₀O₁-₂ | Conjugated diene system at positions 4 and 6 | Insect pheromones |
Hexadeca-7,9-diyne | C₁₆H₂₆ | Contains two triple bonds at positions 7 and 9 | Precursor to conjugated enynes and dienes |
Complex Polycyclic Structures
Analytical Methods for Identification
Spectroscopic Characteristics
The identification and characterization of Hexadeca-1,7-diene and related compounds typically involve multiple spectroscopic techniques:
Mass Spectrometry
Mass spectrometry provides valuable structural information through fragmentation patterns. Research on related hexadecadienyl compounds has shown distinctive fragmentation patterns based on the position and geometry of double bonds :
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4,6-Hexadecadienyl compounds show characteristic base peaks
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5,7-Hexadecadienal shows a base peak at m/z 80
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The position of double bonds significantly influences the mass spectral fragmentation pattern
NMR Spectroscopy
NMR spectroscopy is crucial for determining the structure and purity of hexadecadiene compounds. The different environments of the double bonds in Hexadeca-1,7-diene would produce distinctive signals:
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Terminal double bond protons (position 1) appear in characteristic regions
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Internal double bond protons (position 7) show different chemical shifts
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Carbon-13 NMR provides additional structural confirmation
Chromatographic Methods
Chromatographic techniques are essential for the separation and analysis of Hexadeca-1,7-diene and related compounds:
HPLC Separation
High-performance liquid chromatography has proven effective for the separation of geometrical isomers of related hexadecadienyl compounds. Research has demonstrated that "separation of the two isomers synthesized together by each route was facilely accomplished by preparative HPLC" .
Gas Chromatography
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), provides both separation and identification capabilities. The technique has been successfully applied to analyze various hexadecadienyl compounds, yielding characteristic retention times and mass spectra .
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